molecular formula C22H20N2OS2 B2995146 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide CAS No. 886960-23-2

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide

Cat. No. B2995146
CAS RN: 886960-23-2
M. Wt: 392.54
InChI Key: ULBBVZROJRWOQF-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide” is based on the benzothiazole core structure, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The exact structure would need to be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Antibacterial Agents

The benzothiazole moiety is recognized for its potent antibacterial properties. Compounds with this structure have been synthesized and evaluated for their efficacy against various bacterial strains. In particular, derivatives of benzothiazole have shown significant activity against Gram-positive and Gram-negative bacteria. The compound could potentially be used as a precursor for developing new antibacterial agents, especially in the face of rising antibiotic resistance .

Anti-Tubercular Activity

Benzothiazole derivatives have been explored for their anti-tubercular activity. Given the global challenge of tuberculosis and the need for more effective treatments, these compounds are valuable for their potential to inhibit Mycobacterium tuberculosis. The compound’s structural features may be leveraged to design molecules with enhanced potency against TB .

Anti-Inflammatory Applications

The anti-inflammatory potential of benzothiazole derivatives has been documented. They can be designed to target specific inflammatory pathways, which is crucial for treating chronic inflammatory diseases. The compound could serve as a scaffold for developing novel anti-inflammatory drugs with improved selectivity and fewer side effects .

Antitumor and Cytotoxic Activity

Benzothiazole compounds have been investigated for their antitumor properties. They can act as inhibitors of various cellular processes that are overactive in cancer cells, such as topoisomerase I. This compound could be a candidate for creating new antitumor agents, possibly offering a new approach to cancer therapy .

Neuroprotective Effects

Thiazole derivatives are known to exhibit neuroprotective effects. They can play a role in the synthesis of neurotransmitters and have potential applications in treating neurodegenerative diseases. The compound may contribute to the development of drugs that protect nerve cells from damage or degeneration .

Antifungal Agents

The synthesis of benzothiazole derivatives has also been associated with antifungal activity. These compounds can be modified to enhance their efficacy against fungal pathogens, which is important for addressing fungal infections that are difficult to treat. The compound could be used to create new antifungal drugs with broad-spectrum activity .

Future Directions

The future directions for research on “N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide” could include further investigation into its anti-tubercular activity, exploration of its potential applications in other areas of medicine, and development of more efficient synthesis methods .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS2/c1-14-15(2)26-22(24-19(25)13-12-16-8-4-3-5-9-16)20(14)21-23-17-10-6-7-11-18(17)27-21/h3-11H,12-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBBVZROJRWOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide

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